5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-1H-pyrazole with thiocarbohydrazide under acidic conditions to form the desired thiadiazole ring.
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Step 1: Formation of Intermediate
Reactants: 1-methyl-3-amino-1H-pyrazole, thiocarbohydrazide
Conditions: Acidic medium, typically using hydrochloric acid
Temperature: Reflux conditions
Product: Intermediate compound with both pyrazole and thiadiazole functionalities
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Step 2: Cyclization
Reactants: Intermediate compound
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the original compound
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Reduction: : Reduction reactions can occur at the thiadiazole ring.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Room temperature to slightly elevated temperatures
Products: Reduced forms of the thiadiazole ring
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Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic or neutral conditions
Products: Substituted derivatives of the original compound
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
Medically, this compound is explored for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- 5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-thiadiazol-2-amine
Uniqueness
Compared to similar compounds, 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7N5S |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
FOBWSOVWUJQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
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